NC-III-49-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NC-III-49-1 is a potent bivalent bromodomain and extraterminal domain (BET) inhibitor. It shows significant binding potential for several BRD4 and BRDT isoforms, with dissociation constant (Kd) values ranging from 0.095 nM to 5.5 nM . This compound exhibits antiproliferative activity and decreases the expression of c-Myc .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NC-III-49-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency .
化学反応の分析
Types of Reactions
NC-III-49-1 primarily undergoes binding interactions with bromodomain and extraterminal domain proteins. It does not typically undergo common chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound are specific to its synthetic route and include various organic solvents and catalysts .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, with high purity and specific binding properties .
科学的研究の応用
NC-III-49-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study bromodomain and extraterminal domain proteins
Biology: Investigated for its role in regulating gene expression and cellular proliferation
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antiproliferative properties
Industry: Utilized in the development of new therapeutic agents targeting bromodomain and extraterminal domain proteins
作用機序
NC-III-49-1 exerts its effects by binding to bromodomain and extraterminal domain proteins, specifically BRD4 and BRDT isoforms. This binding inhibits the interaction of these proteins with acetylated lysine residues on histones, leading to decreased expression of c-Myc and subsequent antiproliferative effects .
類似化合物との比較
Similar Compounds
JQ1: Another bromodomain and extraterminal domain inhibitor with similar binding properties but different chemical structure
I-BET762: A selective inhibitor of bromodomain and extraterminal domain proteins with distinct pharmacokinetic properties
Uniqueness
NC-III-49-1 is unique due to its bivalent binding mode, which confers increased potency and selectivity for BRDT isoforms compared to other inhibitors .
特性
分子式 |
C44H50N4O11S2 |
---|---|
分子量 |
875.0 g/mol |
IUPAC名 |
N-[4-[2-[2-[2-[2-[4-(ethylsulfonylamino)-2-(2-methyl-1-oxoisoquinolin-4-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C44H50N4O11S2/c1-5-60(51,52)45-31-15-17-41(37(27-31)39-29-47(3)43(49)35-13-9-7-11-33(35)39)58-25-23-56-21-19-55-20-22-57-24-26-59-42-18-16-32(46-61(53,54)6-2)28-38(42)40-30-48(4)44(50)36-14-10-8-12-34(36)40/h7-18,27-30,45-46H,5-6,19-26H2,1-4H3 |
InChIキー |
VGOFJMULWAVDMV-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OCCOCCOCCOCCOC2=C(C=C(C=C2)NS(=O)(=O)CC)C3=CN(C(=O)C4=CC=CC=C43)C)C5=CN(C(=O)C6=CC=CC=C65)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。